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Compound of Interest

Compound Name: Apigenin 5-O-neohesperidoside

Cat. No.: B1153349

Audience: Researchers, scientists, and drug development professionals.
Introduction

Apigenin 5-O-neohesperidoside is a flavonoid glycoside, a class of natural compounds
widely distributed in the plant kingdom. It consists of the flavone apigenin linked to a
neohesperidoside sugar moiety at the 5-hydroxyl position. Flavonoids are of significant interest
in the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-
inflammatory, and anti-cancer properties. Accurate and sensitive analytical methods are crucial
for the identification, quantification, and pharmacokinetic studies of these compounds. Liquid
Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful
technique for the analysis of Apigenin 5-O-neohesperidoside due to its high selectivity,
sensitivity, and ability to provide structural information. This document outlines the principles
and a general protocol for its analysis.

Principle of Analysis

The analysis is performed using a Liquid Chromatography (LC) system to separate Apigenin
5-0O-neohesperidoside from other components in the sample matrix. The eluent from the LC
column is then introduced into a mass spectrometer. Electrospray lonization (ESI) is a common
ionization technique for flavonoids, and it is typically operated in negative ion mode, which
readily deprotonates the hydroxyl groups of the flavonoid structure, forming the precursor ion
[M-H]~.
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In the tandem mass spectrometer (MS/MS), the precursor ion is isolated and subjected to
Collision-Induced Dissociation (CID). This process fragments the ion in a predictable manner.
The primary fragmentation event for a flavonoid O-glycoside is the cleavage of the glycosidic
bond, resulting in a neutral loss of the sugar moiety (neohesperidoside, 308 Da) and the
formation of the apigenin aglycone fragment ion [Apigenin-H]~ at m/z 269. This specific
transition provides high selectivity for quantification. Further fragmentation of the apigenin
aglycone can be used for confirmation.

Mass Spectrometry and Fragmentation

Apigenin 5-O-neohesperidoside has a molecular weight of 578.52 g/mol . In negative ion
mode ESI-MS, it will primarily form a deprotonated molecule [M-H]~ at an m/z of 577.5.

Expected Fragmentation Pattern:

The MS/MS fragmentation of the [M-H]~ ion of Apigenin 5-O-neohesperidoside is expected
to proceed as follows:

e Primary Fragmentation: Neutral loss of the neohesperidoside moiety (rhamnose-glucose
disaccharide, C12H2009, molecular weight 308.28 Da).

o m/z577.5 - m/z 269.2 [M-H-308]~ (This corresponds to the deprotonated apigenin
aglycone and is typically the most abundant fragment ion).

e Secondary Fragmentation (of the apigenin aglycone at m/z 269.2): Further fragmentation of
the apigenin ion can occur through retro-Diels-Alder (RDA) reactions, cleaving the C-ring.[1]

o m/z 269.2 — m/z 151.0 (Resulting from the cleavage of the C-ring).
o m/z 269.2 - m/z 117.0 (Also a result of C-ring cleavage).[1]

The transition of m/z 577.5 — 269.2 is typically used as the primary transition for quantification
in Multiple Reaction Monitoring (MRM) mode due to its specificity and high intensity.
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Figure 1: Proposed MS/MS fragmentation pathway for Apigenin 5-O-neohesperidoside.

Quantitative Analysis Performance

While specific quantitative data for Apigenin 5-O-neohesperidoside is not widely published,

the performance characteristics for the quantification of its aglycone, apigenin, are well-

documented and can serve as a benchmark.[2][3] The following table summarizes typical LC-

MS/MS method validation parameters for apigenin.
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Parameter Typical Performance Reference
Linearity Range 0.5 - 500 ng/mL [2]

LLOQ 0.5 - 1.25 ng/mL [2113]
Intra-day Precision (RSD) <13.1% [2]
Inter-day Precision (RSD) <13.1% [2]
Accuracy 89.4% Fo 108.6% (-10.6% to o]

8.6% bhias)
Recovery 86.5% to 90.1% (from plasma) [2]

Experimental Protocols
Protocol 1: Extraction from Plant Material

This protocol provides a general method for the extraction of flavonoids from dried plant
material.

Materials and Reagents:

o Dried and powdered plant material
e Methanol (HPLC grade)

o Water (HPLC grade)

e Formic Acid (LC-MS grade)

o Centrifuge tubes (50 mL)

» \ortex mixer

 Ultrasonic bath

e Centrifuge

o Syringe filters (0.22 um, PTFE or Nylon)
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Procedure:

Weighing: Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge
tube.

Extraction: Add 20 mL of 80% methanol in water.

Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

Collection: Carefully collect the supernatant and transfer it to a new tube.

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure
complete extraction. Combine the supernatants.

Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of
nitrogen or using a rotary evaporator.

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition
(e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

Filtration: Filter the reconstituted sample through a 0.22 pum syringe filter into an LC vial prior
to injection.

Protocol 2: Sample Preparation from Plasma

This protocol describes a protein precipitation method for extracting the analyte from a plasma

sample.[2]

Materials and Reagents:

Plasma sample
Acetonitrile (HPLC grade) containing internal standard
Vortex mixer

Centrifuge (refrigerated)
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e Syringe filters (0.22 pm)

Procedure:

 Aliquoting: Pipette 100 pL of the plasma sample into a microcentrifuge tube.

o Protein Precipitation: Add 300 uL of cold acetonitrile (containing internal standard, if used).

e Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein
precipitation.

o Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

o Supernatant Collection: Carefully transfer the supernatant to a new tube.

o Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
o Reconstitution: Reconstitute the residue in 100 pL of the initial mobile phase.

« Filtration/Transfer: Filter the sample or directly transfer to an LC vial with an insert for
analysis.

Protocol 3: LC-MS/MS Instrumental Method

This is a representative LC-MS/MS method for the analysis of flavonoid glycosides.
Liquid Chromatography Conditions:

e Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 um patrticle size).[2]
» Mobile Phase A: Water with 0.1% Formic Acid.[3]

» Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

e Flow Rate: 0.3 mL/min.

e Injection Volume: 5 pL.

e Column Temperature: 40°C.
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e Gradient Elution:

Time (min) % Mobile Phase B
0.0 10
1.0 10
8.0 90
10.0 90
10.1 10
| 12.0| 10 |

Mass Spectrometry Conditions:

Instrument: Triple Quadrupole Mass Spectrometer.

 lonization Source: Electrospray lonization (ESI), Negative Mode.
o Capillary Voltage: 3.0 kV.

e Source Temperature: 150°C.

o Desolvation Temperature: 350°C.

e Nebulizer Gas Flow: 7 Bar.

e Scan Mode: Multiple Reaction Monitoring (MRM).

e MRM Transitions:

Precursor lon Product lon Dwell Time Collision
Compound
(m/z) (mlz) (ms) Energy (eV)
Apigenin 5-O-
Pig . 269.2
neohesperido 577.5 - 100 25
i (Quantifier)
side
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| Apigenin 5-O-neohesperidoside | 577.5 | 151.0 (Qualifier) | 100 | 40 |
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Figure 2: General experimental workflow for LC-MS/MS analysis.

Apigenin, the aglycone of Apigenin 5-O-neohesperidoside, is known to modulate several key
signaling pathways implicated in cancer and inflammation. One of the most studied is the
PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[2] Apigenin
has been shown to inhibit this pathway, contributing to its anti-cancer effects.[2]
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Figure 3: Apigenin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o-neohesperidoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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